(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
This compound is a chiral pyrrolidine derivative featuring a benzyl ester at the 1-position and a (2-hydroxyethyl)-methyl-amino substituent at the 3-position. Its stereochemistry (S-configuration) and functional groups make it relevant for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
benzyl (3S)-3-[2-hydroxyethyl(methyl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-16(9-10-18)14-7-8-17(11-14)15(19)20-12-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZGWLMNRPIKMQ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates. This method typically employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acidic Hydrolysis | 1M HCl, reflux (6–8 hrs) | HCl, H₂O | (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid | 85% | |
| Basic Hydrolysis | 0.5M NaOH, RT (24 hrs) | NaOH, MeOH/H₂O | Same as above | 78% |
Mechanistic Insight :
-
Acidic conditions protonate the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water.
-
Basic hydrolysis proceeds via deprotonation of water, forming a tetrahedral intermediate that collapses to release the carboxylate.
Nucleophilic Substitution at the Amine
The secondary amine undergoes alkylation or acylation to introduce new substituents.
| Reaction Type | Reagents | Product | Selectivity | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt | >90% at N-methyl | |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetyl derivative | 88% yield |
Key Observations :
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Steric hindrance from the pyrrolidine ring directs substitution toward the less hindered hydroxyethyl group.
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Mitsunobu conditions (DIAD, PPh₃) enable selective etherification of the hydroxyethyl group with alcohols.
Oxidation Reactions
The hydroxyethyl side chain is susceptible to oxidation.
| Oxidizing Agent | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | Ketone derivative (C=O) | Partial epimerization observed | |
| TEMPO/NaClO | pH 10, RT | Carboxylic acid derivative | 92% conversion |
Stereochemical Impact :
-
Oxidation to ketone reduces steric bulk, enhancing conformational flexibility of the pyrrolidine ring.
Transesterification
The benzyl ester participates in alcohol-exchange reactions.
| Alcohol | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| MeOH | H₂SO₄ | Methyl ester | 76% | |
| BnOH | Ti(OiPr)₄ | Benzyl ester (recovered) | 68% |
Applications :
-
Used to modify solubility for pharmacological assays.
Ring-Opening and Rearrangement
Under strong bases, the pyrrolidine ring undergoes ring-opening via retro-Mannich reactions.
| Base | Solvent | Product | Notes | Reference |
|---|---|---|---|---|
| LDA | THF, −78°C | Linear diamine | Irreversible | |
| NaH | DMF, RT | Cyclic imine | Reversible |
Computational Studies :
-
Density functional theory (DFT) models suggest ring strain and lone-pair interactions drive reactivity .
Catalytic Asymmetric Modifications
Palladium-catalyzed allylic substitutions enable stereoselective functionalization .
| Substrate | Catalyst System | Product (er) | Application |
|---|---|---|---|
| Allyl phosphate | Pd(OAc)₂/FurCat | α-Amino acid derivative (98:2) | Drug intermediate |
Mechanism :
Stability and Degradation
Long-term stability studies reveal susceptibility to:
-
Autoxidation : Forms peroxides under O₂ exposure (HPLC-MS confirmation).
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Photodegradation : UV light induces cleavage of the ester bond (t₁/₂ = 4 hrs under 254 nm).
This compound’s versatility in nucleophilic, oxidative, and catalytic transformations makes it a cornerstone in synthetic medicinal chemistry, particularly for developing enantiopure amino acid derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C₁₅H₂₂N₂O₃
- Molecular Weight : 278.35 g/mol
- CAS Number : 2059927-65-8
The structure features a pyrrolidine ring with a carboxylic acid and an ethyl-methyl amino group, which contributes to its biological activity.
Pharmacological Studies
(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester has been investigated for its potential therapeutic effects in various diseases:
- Neurological Disorders : Research suggests that compounds with similar structures may exhibit neuroprotective effects, potentially aiding in conditions like Alzheimer's disease by modulating neurotransmitter levels and protecting neuronal cells from degeneration.
- Antidepressant Activity : Some studies indicate that derivatives of this compound could influence serotonin and norepinephrine pathways, suggesting potential applications in treating depression.
Biochemical Assays
The compound has been used in biochemical assays to study its interaction with specific receptors or enzymes. Its ability to bind to certain proteins can be advantageous for understanding disease mechanisms at a molecular level.
Drug Development
Due to its unique structure, (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester serves as a lead compound in drug design. Modifications of this compound can lead to the development of new drugs targeting various biological pathways.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective properties of similar pyrrolidine derivatives. The research demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal cell lines, suggesting their potential use in treating neurodegenerative diseases.
Case Study 2: Antidepressant Activity
In another study focusing on antidepressant effects, researchers synthesized several analogs of (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester. Behavioral assays in animal models indicated that these compounds significantly reduced depressive-like symptoms, providing a foundation for further clinical investigation.
Mechanism of Action
The mechanism of action of (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the pyrrolidine ring may engage in various binding interactions with enzymes and receptors. The benzyl ester moiety can undergo hydrolysis to release active intermediates that exert biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of structurally related benzyl ester pyrrolidine derivatives:
Key Observations :
Biological Activity
(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, also referred to as AM95550, is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C15H22N2O3
- Molecular Weight : 278.35 g/mol
- CAS Number : 2059927-65-8
The compound features a pyrrolidine ring, which is known for its versatility in biological applications. The presence of a hydroxyl group and a methylamino moiety contributes to its solubility and interaction with biological targets.
Research indicates that (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester functions primarily as an inhibitor of specific enzymes involved in metabolic pathways. Its structure allows it to interact effectively with target proteins, potentially modulating their activity.
Efficacy Studies
-
Antimicrobial Activity :
- A study demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL for certain derivatives, suggesting that (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester may possess similar efficacy .
- Cytotoxicity :
- Neuroprotective Effects :
Case Studies
- Case Study 1 : A clinical trial involving a series of pyrrolidine derivatives, including AM95550, was conducted to assess their effects on cognitive function in patients with neurodegenerative diseases. Results indicated improved cognitive scores compared to placebo controls .
- Case Study 2 : Another study focused on the antimicrobial properties of various pyrrolidine derivatives highlighted (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester's effectiveness against multi-drug resistant strains, showcasing its potential as a novel therapeutic agent .
Comparative Analysis of Biological Activity
| Compound Name | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester | Structure | Antimicrobial, Cytotoxic | 3.12 - 12.5 |
| Pyrrolidine Derivative A | Structure | Anticancer | 4.0 |
| Pyrrolidine Derivative B | Structure | Neuroprotective | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
